5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic organic compound with the molecular formula C₁₂H₁₈N. It is a partially hydrogenated derivative of naphthalene and exists as a colorless liquid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves the hydrogenation of naphthalene. Various laboratory methods can achieve this transformation. Researchers have explored different catalysts and reaction conditions to optimize the yield and selectivity of tetralin formation. The process typically involves the addition of hydrogen gas to naphthalene under controlled temperature and pressure conditions.
A specific synthetic route involves the use of Raney nickel as a catalyst. The procedure includes washing Raney nickel with dry methanol under argon in a round bottom flask. To a solution of the washed Raney nickel in methanolic ammonia, 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime is added, and the mixture is stirred under a balloon of hydrogen for 20 hours. Upon completion, the reaction mixture is filtered, concentrated, and purified to afford this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature and pressure to ensure the desired transformation.
Major Products Formed
Major products formed from these reactions include oxidized derivatives such as ketones, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a hydrogen-donor solvent in various chemical reactions and processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets and pathways in biological systems. The amine group can form hydrogen bonds and interact with various receptors and enzymes, influencing their activity. The compound’s bicyclic structure also plays a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine: Similar in structure but with a methoxy group instead of methyl groups.
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Contains an amino group and a hydroxyl group, differing in functional groups and positions.
Uniqueness
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern with two methyl groups at positions 5 and 7 and an amine group at position 1.
Properties
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7,12H,3-5,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGINELSVWJKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC(C2=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456119 | |
Record name | 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59376-79-3 | |
Record name | (5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59376-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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